1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Description
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS: 221198-29-4) is a substituted piperazine derivative with the molecular formula C₁₁H₁₄FN₃O₂ and a molecular weight of 239.25 g/mol . Its structure consists of a piperazine ring substituted with a methyl group at the 4-position and a 2-fluoro-4-nitrophenyl moiety. This compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions involving halogenated nitrobenzene derivatives and methylpiperazine precursors .
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221198-29-4 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
$$
\text{2-Fluoro-4-nitrobenzene} + \text{4-Methylpiperazine} \xrightarrow{\text{Solvent, Base, Heat}} \text{this compound}
$$
Key Reaction Conditions
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to enhance the reactivity of nucleophiles.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often employed to deprotonate the piperazine and facilitate the substitution reaction.
- Temperature : The reaction is typically carried out at elevated temperatures (80–120°C) to ensure complete conversion.
- Reaction Time : The reaction may take several hours (6–12 hours), depending on the specific conditions.
Procedure
- Dissolve 2-fluoro-4-nitrobenzene in the chosen solvent.
- Add 4-methylpiperazine and the base to the reaction mixture.
- Heat the mixture under reflux while stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
- Purify the crude product by recrystallization or column chromatography.
Alternative Method Using Catalysis
A catalytic approach can be employed to improve yield and reduce reaction time. This method involves a palladium-catalyzed coupling reaction.
Reaction Scheme
$$
\text{2-Fluoro-4-nitrobromobenzene} + \text{4-Methylpiperazine} \xrightarrow{\text{Pd Catalyst, Ligand, Base}} \text{this compound}
$$
Key Reaction Conditions
- Catalyst : Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂).
- Ligand : Triphenylphosphine (PPh₃) or other phosphine-based ligands.
- Base : Triethylamine (Et₃N) or potassium tert-butoxide (KOtBu).
- Solvent : Toluene or dioxane.
- Temperature : Moderate heating at 80–100°C.
Procedure
- Combine 2-fluoro-4-nitrobromobenzene, 4-methylpiperazine, palladium catalyst, ligand, and base in a solvent.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
- Heat to the desired temperature and maintain for several hours.
- Cool, filter to remove any solid residues, and isolate the product by extraction and purification.
Microwave-Assisted Synthesis
Microwave irradiation can be used to accelerate the synthesis process by providing rapid and uniform heating.
Advantages
- Significantly reduced reaction time (minutes instead of hours).
- Enhanced yields due to efficient energy transfer.
Procedure
- Place 2-fluoro-4-nitrobenzene, 4-methylpiperazine, base, and solvent in a microwave-compatible reactor.
- Irradiate at a controlled power level for 10–30 minutes.
- Cool and isolate the product as described above.
Data Summary Table
| Parameter | General Method | Catalytic Method | Microwave-Assisted Method |
|---|---|---|---|
| Solvent | DMF, acetonitrile | Toluene, dioxane | DMF |
| Base | K₂CO₃, NaH | Et₃N, KOtBu | K₂CO₃ |
| Catalyst | None | Pd(OAc)₂ or PdCl₂ | None |
| Temperature | 80–120°C | 80–100°C | Microwave settings (~120°C) |
| Reaction Time | 6–12 hours | 3–6 hours | 10–30 minutes |
| Yield | Moderate to high (~70–85%) | High (~85–95%) | High (~90%) |
Notes on Optimization
- Purity Control : Use high-purity starting materials and carefully control reaction conditions to minimize side products.
- Reagent Stoichiometry : A slight excess of 4-methylpiperazine ensures complete conversion of the fluoro compound.
- Environmental Considerations : Minimize solvent waste by using recyclable solvents or green alternatives where possible.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂). This reaction is critical for synthesizing intermediates in drug development.
Reagents/Conditions :
-
Catalytic hydrogenation : H₂ gas with Pd/C (5–10 mol%) in ethanol at 25–50°C .
-
Alternative : Sodium dithionite (Na₂S₂O₄) in aqueous ammonia .
Product :
1-(2-Fluoro-4-aminophenyl)-4-methylpiperazine (C₁₁H₁₅FN₄), a precursor for bioactive molecules .
| Reduction Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| H₂/Pd/C | 85–92 | ≥95 | |
| Na₂S₂O₄ | 70–78 | 90 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates substitution at the fluorine or nitro positions.
Key Reactions :
-
Fluorine displacement : Reacts with amines (e.g., morpholine) under basic conditions (K₂CO₃, DMF, 80°C) to form 1-(4-nitro-2-(morpholinyl)phenyl)-4-methylpiperazine .
-
Nitro group displacement : Requires harsher conditions (e.g., Cu-catalyzed coupling) but is less common .
Mechanism :
The nitro group meta-directs nucleophilic attack to the fluorine-bearing ortho position. Piperazine’s electron-donating methyl group slightly activates the ring .
Functionalization of the Piperazine Ring
The piperazine nitrogen can undergo alkylation or acylation.
Example :
-
Methylation : Treatment with methyl iodide (CH₃I) in THF forms a quaternary ammonium salt (1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazin-4-ium iodide) .
Conditions :
-
Solvent: THF or DCM
-
Base: Triethylamine
-
Temperature: 0–25°C
Oxidation Reactions
Limited reports exist, but the nitro group can oxidize adjacent substituents under strong acidic conditions (e.g., HNO₃/H₂SO₄), though this is rarely applied due to competing side reactions.
Comparative Reactivity with Analogues
Reactivity differences arise from substituent positions and steric effects:
| Compound | Reduction Rate (Nitro→Amine) | SNAr Reactivity (Fluorine) |
|---|---|---|
| This compound | High | Moderate |
| 1-(4-Fluoro-2-nitrophenyl)piperazine | Moderate | High |
| 1-(3-Methyl-4-nitrophenyl)pyrrolidine | Low | Low |
Stability and Handling
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, exhibit potent antibacterial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study:
In vitro assays revealed that compounds derived from piperazine exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Neuropharmacology
The piperazine scaffold is widely recognized for its role in the development of psychoactive drugs. Compounds containing the piperazine structure have been investigated for their potential as anxiolytics and antidepressants. The fluorinated nitrophenyl substituent may enhance the binding affinity to neurotransmitter receptors.
Case Study:
A study on phenylpiperazine derivatives indicated that modifications at the para position of the phenyl ring could significantly influence receptor binding profiles and behavioral outcomes in animal models . This suggests that this compound might also exhibit similar neuropharmacological effects.
Synthesis of Novel Pharmaceuticals
This compound serves as an intermediate in synthesizing various pharmaceutical agents. Its unique structure allows for further derivatization, leading to compounds with enhanced biological activity.
Data Table: Synthesis Applications
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s binding affinity and selectivity. The piperazine ring provides a scaffold that can interact with various biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | CAS Number | Substituents | Molecular Weight | Similarity Score* | Key Differences |
|---|---|---|---|---|---|
| This compound | 221198-29-4 | 2-F, 4-NO₂, 4-methylpiperazine | 239.25 | 1.00 | Reference compound |
| 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine | 857267-08-4 | 3-F, 5-NO₂, 4-methylpiperazine | 239.25 | 0.92 | Altered positions of F and NO₂ groups |
| 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | 1233952-28-7 | 2-F, 6-NO₂, 4-methylpiperazine | 239.25 | 0.91 | Nitro group at 6-position instead of 4 |
| 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine | 209482-01-9 | 2-OCH₃, 4-NO₂, 4-methylpiperazine | 249.27 | 0.89 | Methoxy replaces fluorine (electron-donating vs. withdrawing) |
| 1-Methyl-4-(4-nitrophenyl)piperazine | - | 4-NO₂, 4-methylpiperazine | 222.0 | - | Lacks fluorine atom |
| 1-(2-Chlorobenzyl)-4-methylpiperazine | - | 2-Cl-benzyl, 4-methylpiperazine | - | - | Benzyl group instead of aryl substitution |
*Similarity scores derived from structural fingerprint comparisons .
Key Observations:
Positional Isomerism :
- The 3-fluoro-5-nitro and 2-fluoro-6-nitro analogues (CAS 857267-08-4 and 1233952-28-7) exhibit reduced similarity (0.92 and 0.91) due to altered substituent positions, which may affect electronic distribution and steric interactions .
- The nitro group’s position influences resonance effects, altering the compound’s reactivity in electrophilic or nucleophilic reactions .
Substituent Electronic Effects: Replacement of fluorine with methoxy (CAS 209482-01-9) introduces an electron-donating group, reducing the aromatic ring’s electron-withdrawing capacity compared to the reference compound. This could impact solubility and binding affinity in biological systems .
Biological Implications: Fluorine and nitro groups enhance lipophilicity and metabolic stability, making this compound more suitable for penetrating biological membranes than non-halogenated analogues .
Biological Activity
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (FNMP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of FNMP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₁H₁₄FN₃O₂
- Molecular Weight : 239.25 g/mol
- Melting Point : 71–72 °C
- CAS Number : 221198-29-4
FNMP is believed to interact with various biological targets, which include receptors and enzymes involved in important biochemical pathways. The presence of the nitro group and the fluorine atom in its structure likely influences its reactivity and binding affinity to biological molecules.
Target Interactions
- Receptor Binding : FNMP may act as an antagonist at certain receptor sites, similar to other piperazine derivatives that have shown efficacy in modulating neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with their active sites, which can prevent substrate binding and subsequent catalytic activity.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that FNMP exhibits antibacterial properties against various pathogens. For instance, it has been tested against strains like Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.
- Cytotoxicity : In vitro assays have indicated that FNMP has a relatively low cytotoxic profile in mammalian cell lines, suggesting it may be safe for further development as a therapeutic agent.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, FNMP may influence neurotransmitter levels, potentially affecting mood and cognition.
Case Study 1: Antibacterial Evaluation
In a study examining the antibacterial properties of FNMP, it was found to exhibit significant activity against E. coli with a minimum inhibitory concentration (MIC) of 128 μg/mL. This study compared FNMP with standard antibiotics such as ampicillin, highlighting its potential as an alternative treatment option for bacterial infections .
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of FNMP were evaluated using mouse macrophage cell lines (RAW 264.7). The results indicated an IC₅₀ value of approximately 56.8 μg/mL, comparable to established antibiotics, thereby suggesting that FNMP could be developed further while maintaining safety .
Biochemical Pathways
FNMP is expected to interact with several metabolic pathways:
- Cytochrome P450 Metabolism : It may be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that could contribute to its biological effects.
- Signal Transduction Pathways : The compound might influence pathways related to inflammation and cellular stress responses.
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antibacterial | MIC against E. coli: 128 μg/mL |
| Cytotoxicity | IC₅₀ in RAW 264.7 cells: 56.8 μg/mL |
| Neuropharmacological Effects | Potential modulation of neurotransmitters |
Q & A
Q. What are the recommended synthesis protocols for 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A reported procedure involves reacting 2-fluoro-4-nitrochlorobenzene with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours . Post-reaction purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yields range from 50–70%, depending on reaction optimization.
Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns and piperazine ring integrity. For example, the fluorine atom induces distinct splitting in aromatic proton signals .
- FT-IR : Identifies nitro (∼1520 cm⁻¹, asymmetric stretch) and C-F (∼1100 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 254.09 g/mol) .
- HPLC : Assesses purity (>95% for research-grade material) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation; similar nitrophenyl-piperazines may cause respiratory irritation .
- Storage : Keep in airtight containers at 2–8°C, away from light, due to nitro group photodegradation risks .
Advanced Research Questions
Q. How does the 2-fluoro-4-nitro substitution influence electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects from the nitro and fluorine groups, reducing electron density on the benzene ring. This directs electrophilic attacks to meta/para positions relative to substituents .
- Reactivity Studies : Nitro groups facilitate reduction reactions (e.g., catalytic hydrogenation to amines) for derivative synthesis .
Q. What in vitro models are suitable for evaluating its antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus (Gram-positive) and E. coli (Gram-negative). Piperazine derivatives with nitro groups show moderate activity (MIC: 8–32 µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs exhibit IC₅₀ values of 10–50 µM, linked to apoptosis induction via ROS generation .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Meta-Analysis : Compare studies with attention to assay conditions (e.g., pH, serum concentration) and compound purity (validate via HPLC) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate contributing factors .
Q. What strategies optimize its solubility and bioavailability for pharmacological studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
